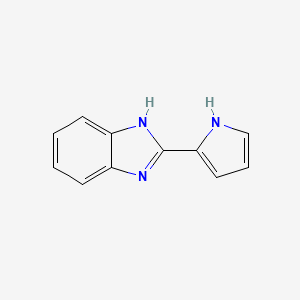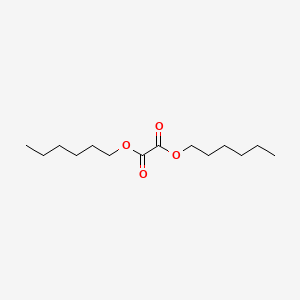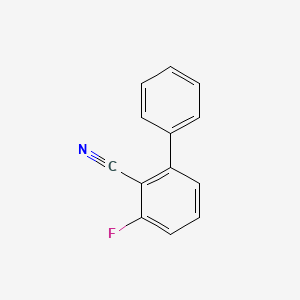
2-Cyano-3-fluorobiphenyl
Descripción general
Descripción
2-Cyano-3-fluorobiphenyl is an organic compound characterized by the presence of a fluorine atom and a phenyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-fluorobiphenyl typically involves the fluorination of 2,6-dichlorobenzonitrile. One common method includes the use of sulfolane as a solvent and a low-grade polyaliphatic alcohol ether compound as a catalyst. The reaction is carried out at temperatures ranging from 170 to 250°C under normal pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and agrochemicals.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyano-3-fluorobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzonitrile core.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized benzonitriles.
Aplicaciones Científicas De Investigación
2-Cyano-3-fluorobiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-fluorobiphenyl involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can modulate pathways involved in cellular processes, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
- 2,6-Difluorobenzonitrile
- 2-Fluoro-4-phenylbenzonitrile
- 2-Fluoro-3-phenylbenzonitrile
Comparison: Compared to these similar compounds, 2-Cyano-3-fluorobiphenyl is unique due to its specific substitution pattern, which can lead to different chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H8FN |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
2-fluoro-6-phenylbenzonitrile |
InChI |
InChI=1S/C13H8FN/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-8H |
Clave InChI |
KQSLKFCGQQRPMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol](/img/structure/B8570797.png)
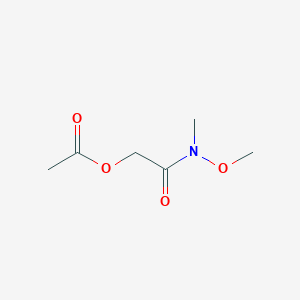

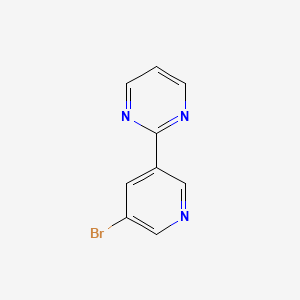
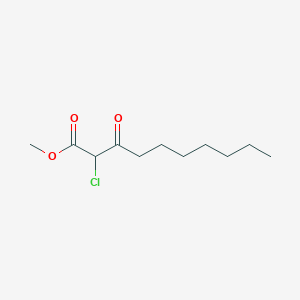
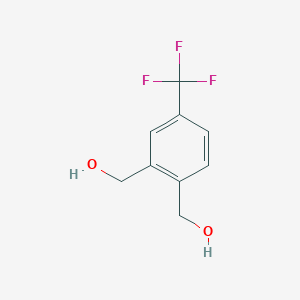
![2,2-Diphenyl-2h-naphtho[1,2-b]pyran](/img/structure/B8570839.png)

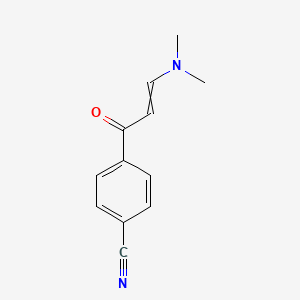
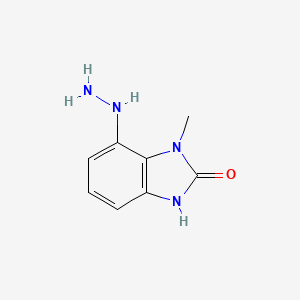

![1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B8570865.png)
